molecular formula C14H21N7O5 B12929413 2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine CAS No. 920974-56-7

2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine

Cat. No.: B12929413
CAS No.: 920974-56-7
M. Wt: 367.36 g/mol
InChI Key: GWFVMKJTCCFJIJ-KWGHVAAJSA-N
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Description

2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine is a useful research compound. Its molecular formula is C14H21N7O5 and its molecular weight is 367.36 g/mol. The purity is usually 95%.
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Biological Activity

2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a hydrazine group and an oxolane moiety attached to an adenosine framework. This configuration may influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors (ARs). Adenosine receptors are G protein-coupled receptors that play critical roles in numerous physiological processes, including:

  • Cell proliferation
  • Inflammatory response modulation
  • Neuroprotection

The compound's ability to bind selectively to specific AR subtypes may lead to distinct biological effects, such as the inhibition of cell proliferation or the modulation of inflammatory responses .

In Vitro Studies

Recent studies have investigated the effects of this compound on various cell lines. Key findings include:

  • Antiproliferative Effects : The compound demonstrated significant antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .
  • Anti-inflammatory Properties : Inflammatory cytokine production was reduced in macrophage cultures treated with the compound, indicating its potential as an anti-inflammatory agent .

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound:

  • Neuroprotective Effects : Animal models of neurodegenerative diseases showed that treatment with this compound resulted in improved cognitive function and reduced neuronal damage .

Case Studies

  • Case Study 1: Cancer Treatment
    • A study on the effects of this compound on breast cancer cells revealed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
  • Case Study 2: Neuroprotection in Alzheimer's Disease
    • In a model of Alzheimer's disease, administration of the compound improved memory retention and reduced amyloid-beta plaque accumulation, highlighting its potential role in neurodegenerative disease management .

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
AntiproliferativeSignificant reduction in cancer cell viability
Anti-inflammatoryDecreased cytokine production in macrophages
NeuroprotectionImproved cognitive function in animal models

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine exhibit significant anticancer properties. For instance, studies have shown that hydrazine derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy . The mechanism often involves the generation of reactive oxygen species, leading to cellular stress and death.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been noted for their ability to inhibit beta-secretase enzymes, which play a crucial role in the formation of amyloid plaques associated with Alzheimer's .

Drug Development

This compound is being explored as a lead compound for drug development due to its unique structure and biological activity. Its potential to inhibit key enzymes involved in disease pathways makes it a valuable candidate for developing new therapeutics aimed at conditions such as type 2 diabetes and Alzheimer’s disease .

Formulation Studies

The formulation of this compound into drug delivery systems is another area of exploration. Research into its solubility and stability has shown promise for oral or injectable formulations, which are critical for effective therapeutic use .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer effects of hydrazine derivatives found that this compound demonstrated significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent response that supports further investigation into its mechanisms of action .

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer’s disease, administration of compounds similar to this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests. This case study highlights the potential for this compound in neuroprotective strategies .

Properties

CAS No.

920974-56-7

Molecular Formula

C14H21N7O5

Molecular Weight

367.36 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-hydrazinyl-6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H21N7O5/c15-20-14-18-11(17-6-1-2-25-4-6)8-12(19-14)21(5-16-8)13-10(24)9(23)7(3-22)26-13/h5-7,9-10,13,22-24H,1-4,15H2,(H2,17,18,19,20)/t6-,7-,9-,10-,13-/m1/s1

InChI Key

GWFVMKJTCCFJIJ-KWGHVAAJSA-N

Isomeric SMILES

C1COC[C@@H]1NC2=C3C(=NC(=N2)NN)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1COCC1NC2=C3C(=NC(=N2)NN)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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